5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 2-chlorothiophene.
Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced via a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazolidine ring, potentially converting it to an amino alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazolidine ring is particularly interesting due to its occurrence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 5-(5-Methylthiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 5-(5-Nitrothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Uniqueness
Compared to its analogs, 5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-5-2-1-4(15-5)8(6(11)12)3-10-7(13)14-8/h1-2H,3H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRCGDGBRAGSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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